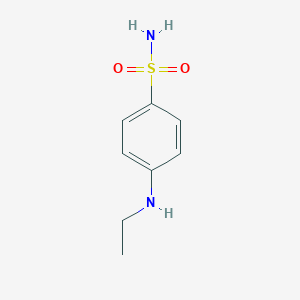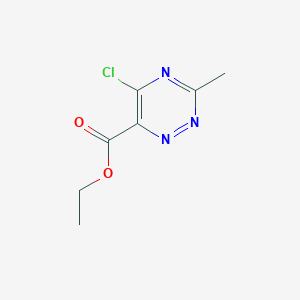
4,6-Diethyl-6-(4-ethyl-5-octenyl)-1,2-dioxane-3-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Diethyl-6-(4-ethyl-5-octenyl)-1,2-dioxane-3-acetic acid, also known as DEOA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DEOA belongs to the family of dioxane carboxylic acids and is a derivative of the natural product, jasmonic acid. DEOA has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
4,6-Diethyl-6-(4-ethyl-5-octenyl)-1,2-dioxane-3-acetic acid activates the jasmonic acid signaling pathway in plants, which leads to the expression of defense-related genes. Jasmonic acid is a natural plant hormone that plays a crucial role in plant defense against pathogens and herbivores. This compound is a structural analog of jasmonic acid and can mimic its effects on plant growth and development.
Biochemical and Physiological Effects:
This compound has been shown to induce the expression of defense-related genes in plants, leading to an increase in plant resistance against pathogens and herbivores. This compound has also been found to enhance plant growth and development, possibly by activating the jasmonic acid signaling pathway. In addition, this compound has been shown to have anti-inflammatory and anti-tumor properties in mammalian cells.
Vorteile Und Einschränkungen Für Laborexperimente
4,6-Diethyl-6-(4-ethyl-5-octenyl)-1,2-dioxane-3-acetic acid can be used as a tool to study the jasmonic acid signaling pathway in plants. It can be applied to plants in a controlled manner and its effects on gene expression and plant growth can be measured. However, this compound has limitations in terms of its solubility and stability, which may affect its efficacy in experiments.
Zukünftige Richtungen
Future research on 4,6-Diethyl-6-(4-ethyl-5-octenyl)-1,2-dioxane-3-acetic acid could focus on its potential applications in agriculture, particularly in the development of plant-based pesticides and herbicides. This compound could also be studied for its potential therapeutic uses in humans, particularly in the treatment of inflammatory diseases and cancer. Further investigations into the mechanism of action of this compound could lead to the development of more potent analogs with improved efficacy and stability.
In conclusion, this compound is a synthetic compound that has potential applications in scientific research, particularly in the field of plant biology. It activates the jasmonic acid signaling pathway in plants, leading to the expression of defense-related genes and enhancing plant growth and development. This compound has limitations in terms of its solubility and stability, but its potential applications in agriculture and human health make it an interesting compound for future research.
Synthesemethoden
4,6-Diethyl-6-(4-ethyl-5-octenyl)-1,2-dioxane-3-acetic acid can be synthesized using a variety of methods, including the reaction of 4,6-diethyl-1,2-dioxane-3-acetic acid with 4-ethyl-5-octen-1-ol in the presence of a catalyst. Another method involves the reaction of 4,6-diethyl-1,2-dioxane-3-carboxylic acid with 4-ethyl-5-octen-1-ol in the presence of a dehydrating agent. The yield of this compound using these methods ranges from 20-30%.
Wissenschaftliche Forschungsanwendungen
4,6-Diethyl-6-(4-ethyl-5-octenyl)-1,2-dioxane-3-acetic acid has been shown to have potential applications in scientific research, particularly in the field of plant biology. This compound has been found to induce plant defense responses against pathogens and herbivores. It has also been shown to enhance plant growth and development. This compound has been studied extensively in Arabidopsis thaliana, a model plant species, and has been found to activate a signaling pathway that leads to the expression of defense-related genes.
Eigenschaften
CAS-Nummer |
152821-46-0 |
|---|---|
Molekularformel |
C20H36O4 |
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
2-[4,6-diethyl-6-[(E)-4-ethyloct-5-enyl]dioxan-3-yl]acetic acid |
InChI |
InChI=1S/C20H36O4/c1-5-9-11-16(6-2)12-10-13-20(8-4)15-17(7-3)18(23-24-20)14-19(21)22/h9,11,16-18H,5-8,10,12-15H2,1-4H3,(H,21,22)/b11-9+ |
InChI-Schlüssel |
KCBAKIPOBYUWOG-UHFFFAOYSA-N |
Isomerische SMILES |
CC/C=C/C(CC)CCCC1(CC(C(OO1)CC(=O)O)CC)CC |
SMILES |
CCC=CC(CC)CCCC1(CC(C(OO1)CC(=O)O)CC)CC |
Kanonische SMILES |
CCC=CC(CC)CCCC1(CC(C(OO1)CC(=O)O)CC)CC |
Synonyme |
4,6-diethyl-6-(4-ethyl-5-octenyl)-1,2-dioxane-3-acetic acid DEODA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[7-Dimethylazaniumylidene-1-[4-[(E,3Z)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]-9-[4-[(E,3E)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]nonan-3-ylidene]-dimethylazanium;tetraiodide](/img/structure/B114211.png)
![1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene](/img/structure/B114212.png)
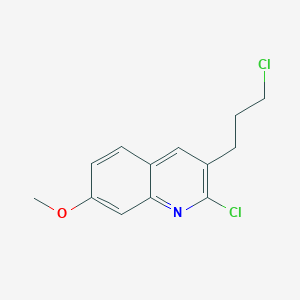
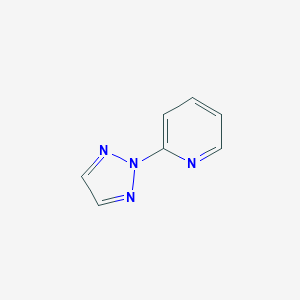
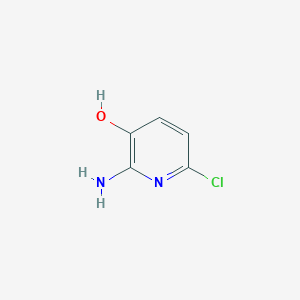
![7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione](/img/structure/B114217.png)
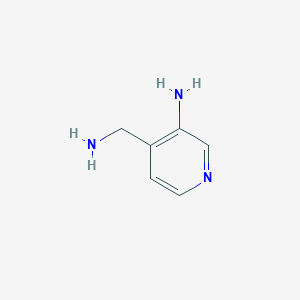
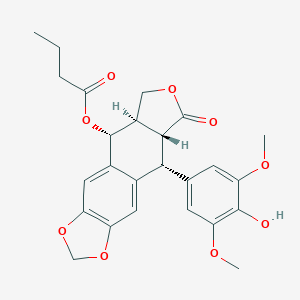

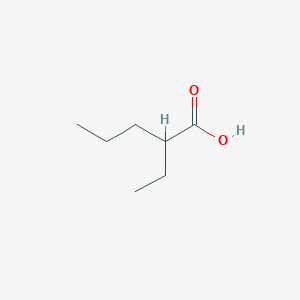
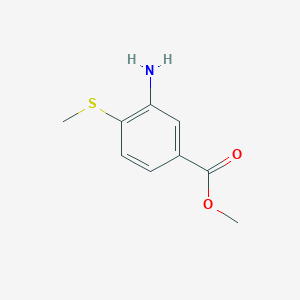
![(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4R,5R)-5-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B114237.png)
